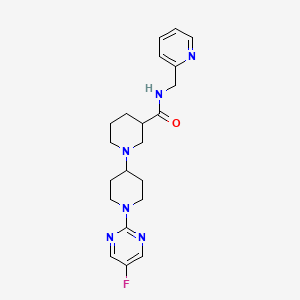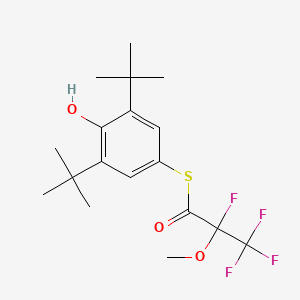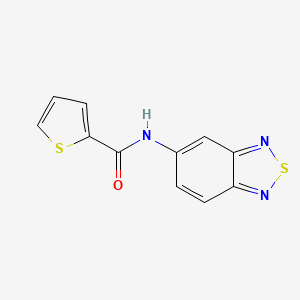![molecular formula C21H27N3O2 B5371598 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a piperazine derivative and belongs to the class of psychoactive drugs. It has been found to have potential therapeutic applications, especially in the treatment of neurological disorders.
作用机制
The exact mechanism of action of MPA is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. MPA has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and movement control. MPA also acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MPA also decreases the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, MPA has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.
实验室实验的优点和局限性
MPA has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. MPA has also been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPA in lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, MPA has been found to have low bioavailability, which may limit its therapeutic potential.
未来方向
There are several future directions for research on MPA. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of MPA in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, the mechanism of action of MPA needs to be further elucidated to design more targeted experiments. Another area of interest is the development of more potent and selective derivatives of MPA that have improved bioavailability and therapeutic potential. Overall, MPA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, MPA is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized to obtain high yields and purity. MPA has potential therapeutic applications, especially in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. MPA has several biochemical and physiological effects, including neuroprotection and anti-inflammatory properties. While MPA has several advantages for lab experiments, it also has limitations, including low bioavailability. Future research directions include investigating its potential use in the treatment of neurological disorders and developing more potent and selective derivatives.
合成方法
The synthesis of MPA involves the reaction of 2-methoxyphenylpiperazine with 2-phenylethylbromide in the presence of a base, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to obtain high yields and purity of MPA.
科学研究应用
MPA has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and is being investigated for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. MPA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZGFCKHFTZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)


